molecular formula C19H27N B6631229 N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine

N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine

Cat. No.: B6631229
M. Wt: 269.4 g/mol
InChI Key: NHSJBQAWLMAOLO-UHFFFAOYSA-N
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Description

N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine is a compound that features a unique adamantane structure, which is a tricyclic hydrocarbon with a diamond-like framework

Properties

IUPAC Name

N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N/c1-18-8-16-7-17(9-18)11-19(10-16,13-18)14-20-12-15-5-3-2-4-6-15/h2-6,16-17,20H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJBQAWLMAOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)CNCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine typically involves the alkylation of 1-adamantylamine with a suitable benzyl halide. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common purification methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for sigma receptors, which are involved in various neurological processes.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as depression and anxiety.

    Industry: Utilized in the development of advanced materials with unique structural properties

Mechanism of Action

The mechanism of action of N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine involves its interaction with sigma receptors in the brain. These receptors modulate various proteins, including ion channels and neurotransmitter receptors, which play a role in neuronal signaling and protection. The compound’s adamantane structure contributes to its stability and ability to cross the blood-brain barrier .

Comparison with Similar Compounds

Similar Compounds

  • 1-adamantylamine
  • 2-adamantylamine
  • 3-adamantylamine
  • Memantine
  • Rimantadine

Uniqueness

N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties. Compared to other adamantane derivatives, this compound exhibits enhanced stability and specificity for sigma receptors, making it a valuable candidate for further research and development .

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